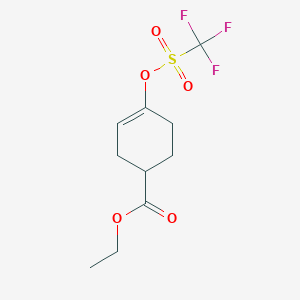

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

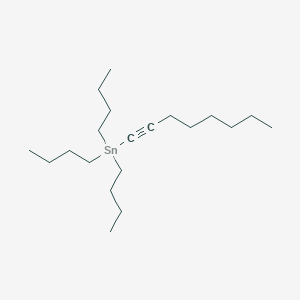

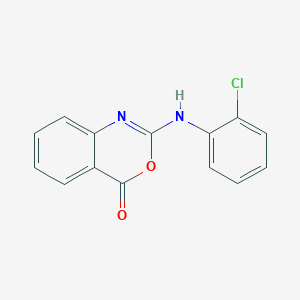

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H13F3O5S . It has a molar mass of 302.27 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate consists of 10 carbon atoms ©, 13 hydrogen atoms (H), 3 fluorine atoms (F), 5 oxygen atoms (O), and 1 sulfur atom (S) .科学的研究の応用

Trifluoromethylation by Photoredox Catalysis

The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds due to its ability to enhance chemical stability, lipophilicity, and binding selectivity. Photoredox catalysis, using complexes like ruthenium (II) polypyridine or iridium (III) cyclometalated derivatives, has emerged as a powerful tool for introducing CF₃ groups. Under visible light irradiation, these catalysts facilitate single-electron-transfer processes, enabling efficient radical trifluoromethylation reactions . This strategy provides a new protocol for photocatalytic radical reactions, which can be performed using fluorescent light bulbs, blue LED lamps, or even natural sunlight.

Electrolyte Solvents in Energy Storage Devices

Fluorinated sulfones, including trifluoromethyl ethyl sulfone (FMES), have been investigated as electrolyte solvents for energy storage devices. While not directly related to the compound , this highlights the broader utility of trifluoromethyl-containing molecules in battery technology .

Materials Science and Polymer Chemistry

The trifluoromethyl group can influence material properties, such as thermal stability and hydrophobicity. Researchers explore its incorporation into polymers, coatings, and other materials to enhance performance .

Medicinal Chemistry and Drug Design

The trifluoromethyl group often improves drug pharmacokinetics and bioavailability. Researchers study its impact on drug metabolism, receptor binding, and overall efficacy. While specific examples related to the mentioned compound are scarce, this field remains relevant .

Agrochemicals and Pesticides

Trifluoromethyl-containing compounds play a role in designing novel agrochemicals. Their introduction can enhance the effectiveness of herbicides, fungicides, and insecticides .

Fluorinated Building Blocks in Organic Synthesis

Researchers use trifluoromethyl-containing compounds as versatile building blocks in synthetic chemistry. They participate in diverse reactions, including cross-coupling, nucleophilic substitution, and cyclization .

Safety and Hazards

特性

IUPAC Name |

ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3O5S/c1-2-17-9(14)7-3-5-8(6-4-7)18-19(15,16)10(11,12)13/h5,7H,2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPYEDFRKMRJBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=CC1)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432025 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate | |

CAS RN |

122948-57-6 |

Source

|

| Record name | Ethyl 4-[(trifluoromethanesulfonyl)oxy]cyclohex-3-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

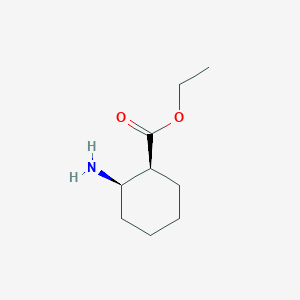

![Hexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B189986.png)